Ethyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a fascinating structure. It belongs to the class of benzamides and is characterized by its diverse applications in various fields.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Acylation of 4-Aminobenzoic Acid: Ethyl 4-aminobenzoate reacts with an acylating agent (such as acetic anhydride) to form the acetylated intermediate.
Imidazolidinone Formation: The acetylated intermediate undergoes cyclization with 3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-ylamine to yield the target compound.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution (SN1 and SN2): Depending on the substitution pattern, 1° benzylic halides react via SN2, while 2° and 3° benzylic halides predominantly follow an SN1 pathway due to resonance-stabilized carbocations .
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to various derivatives .
N-Bromosuccinimide (NBS): Used for benzylic bromination.
Acetic Anhydride: Acylating agent in the initial step.
Major Products:: The major product is the titled compound itself.
Scientific Research Applications
Ethyl 4-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate finds applications in:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemical Research: As a building block for designing new compounds.
Industry: In the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its properties, reactivity, and applications with related benzamides and imidazolidinones.
Properties
Molecular Formula |
C28H26FN3O6 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H26FN3O6/c1-3-38-27(35)19-6-10-21(11-7-19)30-25(33)16-24-26(34)32(22-12-14-23(37-2)15-13-22)28(36)31(24)17-18-4-8-20(29)9-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,30,33) |
InChI Key |
XKQDAHKIUMUNNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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